molecular formula C16H14OS B3097988 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one CAS No. 132630-11-6

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

Cat. No. B3097988
CAS RN: 132630-11-6
M. Wt: 254.3 g/mol
InChI Key: NGXXHHAPSDACRB-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1H-tetrazole (BTT) is an organic compound used as an activator in the synthesis of oligonucleotides .


Synthesis Analysis

The synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound .


Molecular Structure Analysis

The molecular formula of 5-(Benzylthio)-1H-tetrazole is C8H8N4S and its molecular weight is 192.24 .


Chemical Reactions Analysis

The selected coupling agents are 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole (Activator 42), 4,5-dicyanoimidazole (DCI), certain carboxylic acids, and various acid/azole complexes such as benzimidazolium triflate (BIT) and saccharin 1-methylimidazole (SMI) .


Physical And Chemical Properties Analysis

5-(Benzylthio)-1H-tetrazole is a solid at 20 degrees Celsius .

Scientific Research Applications

Complex Formation and Decomposition

  • Complex Formation with Transition Metals : 1.2-Bis-phenylathinyl-benzol, a related compound to 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one, demonstrates the ability to form complexes with transition metals like PdCl2, PtCl4, HgCl2, AuCl, AuCl3, and HAuCl4. These complexes undergo spontaneous decomposition, yielding a variety of products including indeno-indenes and a dimeric indeno-indene. Such reactions are significant for understanding the coordination chemistry of ethynes and their decomposition pathways (Müller et al., 1969).

Medicinal Chemistry and Pharmacology

  • Synthesis of Indane-Based Benzothiazepines : Research on the synthesis of indane-based 1,5-benzothiazepines derived from 3-phenyl-2,3-dihydro-1H-inden-1-one has revealed significant antimicrobial activities against various bacteria and fungi. Such compounds are synthesized in a series and screened for their in vitro activities, suggesting potential applications in antimicrobial drug development (Mor et al., 2017).
  • IL-5 Inhibitory Activity : Novel 2-benzyl-1-indanone analogs, closely related to 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one, have been investigated for their interleukin-5 (IL-5) inhibitory activity. Certain compounds in this series show potent inhibition of IL-5, which is significant for therapeutic applications in conditions where IL-5 plays a role (Boggu et al., 2018).

Chemical Synthesis and Catalysis

  • Catalyst-Free Synthesis of Chromeno Pyrimidine Derivatives : A catalyst-free synthesis method has been developed for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This eco-friendly approach, employing simple reaction conditions, demonstrates the potential for efficient synthesis of pharmaceutically interesting compounds (Brahmachari & Nayek, 2017).

Green Chemistry and Eco-friendly Synthesis

  • Microwave Assisted Green Synthesis of Pyrazole Derivatives : Research on microwave-assisted green synthesis of 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds demonstrates a more environmentally friendly approach to synthesizing compounds with various pharmacological activities. This method significantly reduces the use of organic solvents and hazardous residues, highlighting its importance in sustainable chemistry (Karati et al., 2022).

Safety And Hazards

5-(Benzylthio)-1H-tetrazole is a flammable solid and can cause skin and eye irritation . It’s recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for “5-(Benzylthio)-2,3-dihydro-1H-inden-1-one” were not found, it’s worth noting that 1,3,4-thiadiazole derivatives, which include compounds like 5-(benzylthio)-1,3,4-thiadiazol-2-amine, have shown potential as anticancer agents .

properties

IUPAC Name

5-benzylsulfanyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXXHHAPSDACRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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